REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13]C(O)=O)=[CH:9][CH:8]=1.O[CH2:18][CH:19]([CH2:21][OH:22])O.II>>[N:6]1[C:7]2[C:12](=[CH:18][C:19]([C:21]([OH:22])=[O:2])=[CH:9][CH:8]=2)[CH:11]=[CH:10][CH:13]=1
|
Name
|
|
Quantity
|
67.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
61.7 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After that reaction mixture quenched with ice and solid
|
Type
|
CUSTOM
|
Details
|
that formed
|
Type
|
FILTRATION
|
Details
|
was filtered Solid
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in MeOH
|
Type
|
ADDITION
|
Details
|
charcoal was added to it
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered through celite and methanol
|
Type
|
CUSTOM
|
Details
|
was removed
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |